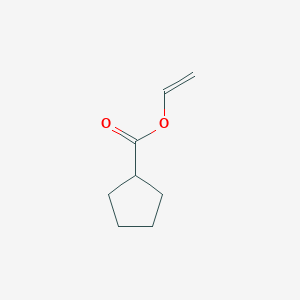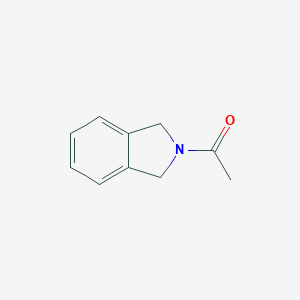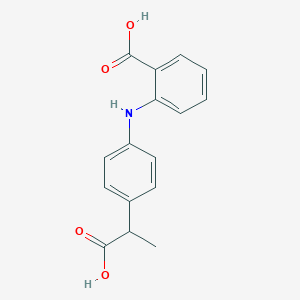
Araprofen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Araprofen, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, fever, and inflammation. It is one of the most widely used over-the-counter medications in the world, with millions of people taking it every day. Araprofen is a relatively simple molecule, and its synthesis method is well-established. However, despite its widespread use, there is still much to learn about the biochemical and physiological effects of araprofen, as well as its potential future applications.
Mecanismo De Acción
The mechanism of action of araprofen is well-understood, with the drug working by inhibiting the activity of the enzyme cyclooxygenase (COX). COX is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, araprofen reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
Araprofen has a range of biochemical and physiological effects, including reducing inflammation, pain, and fever. It also has anticoagulant properties, which can help to prevent blood clots. Araprofen has been shown to be effective in treating a wide range of conditions, including headaches, menstrual cramps, and arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Araprofen has several advantages and limitations for lab experiments. One advantage is that it is relatively cheap and easy to obtain, making it an accessible option for many researchers. It is also well-tolerated by most patients, with few serious side effects. However, araprofen does have some limitations, including the fact that it can interfere with other biochemical pathways, which can complicate experiments. It also has a relatively short half-life, which means that it may need to be administered frequently in certain experiments.
Direcciones Futuras
There are many potential future directions for research on araprofen. One area of interest is its potential use in cancer treatment, where it has been shown to have anti-cancer properties. Other potential applications include its use in treating Alzheimer's disease, where it may be able to reduce inflammation in the brain. Additionally, there is ongoing research into the development of new araprofen analogs, which may have improved efficacy and fewer side effects.
Conclusion
Araprofen is a widely used NSAID that has been the subject of extensive scientific research over the years. Its synthesis method is well-established, and its mechanism of action is well-understood. Araprofen has a range of biochemical and physiological effects, and it has been shown to be effective in treating a wide range of conditions. Despite its widespread use, there is still much to learn about araprofen, and ongoing research is exploring its potential future applications.
Métodos De Síntesis
The synthesis of araprofen involves several steps, starting with the reaction of isobutylbenzene with propionic anhydride to form a ketone intermediate. This intermediate is then reduced using sodium borohydride to form the alcohol, which is then converted to the final product using phosphorus oxychloride. The process is relatively straightforward and has been well-documented in the literature.
Aplicaciones Científicas De Investigación
Araprofen has been the subject of extensive scientific research over the years, with studies investigating its mechanism of action, biochemical and physiological effects, and potential future applications. One of the most significant areas of research has been in the field of pain management, where araprofen has been shown to be effective in treating a wide range of conditions, including osteoarthritis, rheumatoid arthritis, and menstrual cramps.
Propiedades
Número CAS |
15250-13-2 |
|---|---|
Fórmula molecular |
C16H15NO4 |
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
2-[4-(1-carboxyethyl)anilino]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-10(15(18)19)11-6-8-12(9-7-11)17-14-5-3-2-4-13(14)16(20)21/h2-10,17H,1H3,(H,18,19)(H,20,21) |
Clave InChI |
YYPDYJQOBSZWHX-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O)C(=O)O |
SMILES canónico |
CC(C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O)C(=O)O |
Sinónimos |
Araprofen |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



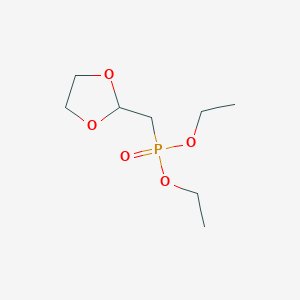
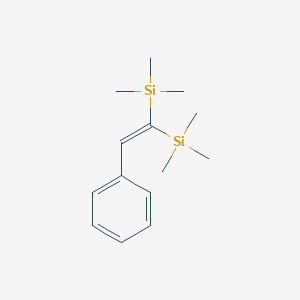
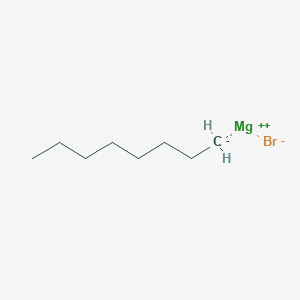

![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
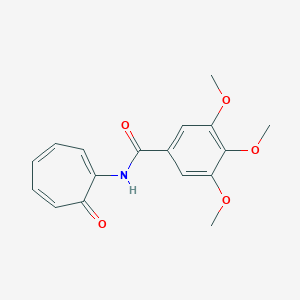
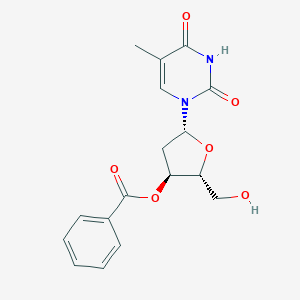
![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)

![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)


